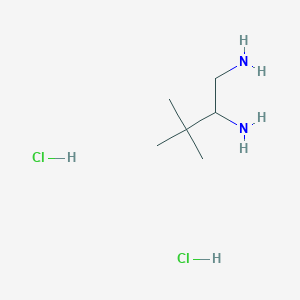

3,3-Dimethylbutane-1,2-diamine dihydrochloride

Description

Properties

IUPAC Name |

3,3-dimethylbutane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-6(2,3)5(8)4-7;;/h5H,4,7-8H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLJTXKKEVFFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58370-94-8 | |

| Record name | 3,3-dimethylbutane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Enantiopure 3,3-Dimethylbutane-1,2-diamine: A Technical Guide

Abstract

Enantiomerically pure 3,3-dimethylbutane-1,2-diamine is a valuable chiral building block and ligand in asymmetric synthesis and drug development. Its sterically demanding tert-butyl group can impart high levels of stereoselectivity in catalyzed reactions. This in-depth technical guide provides a comprehensive overview of the primary methodologies for obtaining this important compound in its enantiopure forms, (1R,2R)- and (1S,2S)-3,3-dimethylbutane-1,2-diamine. The guide will explore two principal strategies: the classical approach of chiral resolution of a racemic mixture and the more modern and efficient method of asymmetric synthesis. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this target molecule.

Introduction: The Significance of Steric Hindrance in Chiral Diamines

Chiral vicinal diamines are a privileged class of compounds in chemistry.[1] Their C2-symmetry and ability to form stable chelate complexes with metals make them highly effective ligands in a vast array of asymmetric catalytic reactions, including hydrogenations, cyclopropanations, and aziridinations.[1] The compound 3,3-dimethylbutane-1,2-diamine, often referred to as tert-butylethylenediamine, is of particular interest due to the presence of a sterically bulky tert-butyl group. This structural feature creates a well-defined and sterically hindered chiral environment around a metal center, which can lead to exceptional levels of enantioselectivity in catalytic transformations. The controlled synthesis of its individual enantiomers is therefore a critical task for chemists aiming to develop novel and efficient asymmetric methodologies.

This guide will focus on the two most practical and effective strategies for accessing enantiopure 3,3-dimethylbutane-1,2-diamine:

-

Chiral Resolution: A classical technique involving the separation of a racemic mixture of the diamine by forming diastereomeric salts with a chiral resolving agent.

-

Asymmetric Synthesis: A more direct approach that creates the desired enantiomer from an achiral starting material using a chiral catalyst or auxiliary.

Strategy 1: Chiral Resolution of Racemic 3,3-Dimethylbutane-1,2-diamine

The resolution of a racemic mixture is a well-established and often reliable method for obtaining both enantiomers of a chiral compound.[2] The process relies on the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid. These diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]

Causality Behind Experimental Choices

The choice of the resolving agent is paramount to the success of a chiral resolution. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form crystalline salts with the target amine. For basic compounds like diamines, chiral carboxylic acids are the most common resolving agents.[4] Tartaric acid and its derivatives are frequently employed for this purpose.[4][5] The key to a successful resolution is a significant difference in the solubility of the two diastereomeric salts in a particular solvent system. This often requires empirical screening of various resolving agents and solvents.

A logical workflow for developing a chiral resolution protocol is outlined below:

Caption: Workflow for Chiral Resolution.

Protocol: Resolution with (R)-(-)-Mandelic Acid (Proposed)

While a specific literature procedure for the resolution of 3,3-dimethylbutane-1,2-diamine with (R)-(-)-Mandelic acid was not found, this protocol is based on established methods for resolving similar diamines and serves as a robust starting point.

Step 1: Diastereomeric Salt Formation

-

Dissolve one equivalent of racemic 3,3-dimethylbutane-1,2-diamine in a suitable solvent such as methanol or ethanol.

-

In a separate flask, dissolve one equivalent of (R)-(-)-mandelic acid in the same solvent, gently warming if necessary.

-

Slowly add the mandelic acid solution to the diamine solution with stirring.

-

Allow the mixture to cool to room temperature, then slowly cool further in an ice bath to induce crystallization.

Step 2: Fractional Crystallization

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor will be enriched in the other diastereomer. The solvent can be partially evaporated to obtain subsequent crops of crystals.

-

The optical purity of the diastereomeric salt can be assessed at this stage, and recrystallization can be performed to enhance it if necessary.

Step 3: Liberation of the Free Diamine

-

Suspend the crystalline diastereomeric salt in water and add a slight excess of a strong base, such as 2 M sodium hydroxide, to deprotonate the amine.

-

Extract the free diamine into an organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.

-

The other enantiomer can be recovered from the mother liquor by the same process.

Strategy 2: Asymmetric Synthesis

Asymmetric synthesis offers a more elegant and often more efficient route to enantiopure compounds by avoiding the separation of a racemic mixture. A highly effective strategy for the synthesis of enantiopure 3,3-dimethylbutane-1,2-diamine begins with the Sharpless asymmetric dihydroxylation (AD) of the corresponding alkene, 3,3-dimethyl-1-butene.

Sharpless Asymmetric Dihydroxylation of 3,3-Dimethyl-1-butene

The Sharpless AD is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[6] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant.[1][6] The choice of ligand, either (DHQ)2PHAL or (DHQD)2PHAL, dictates which face of the alkene is hydroxylated, leading to the formation of the desired enantiomer of the diol. These ligands are commercially available as pre-mixed formulations, AD-mix-α and AD-mix-β.[7]

Caption: Sharpless AD Workflow.

Protocol: Synthesis of (S)-3,3-Dimethylbutane-1,2-diol

This protocol is a standard procedure for the Sharpless asymmetric dihydroxylation.[7]

Materials:

| Reagent | Amount | Molar Eq. |

| AD-mix-α | 1.4 g | - |

| tert-Butanol | 5 mL | - |

| Water | 5 mL | - |

| 3,3-Dimethyl-1-butene | 1 mmol | 1.0 |

| Sodium sulfite | 1.5 g | - |

Procedure:

-

To a round-bottom flask, add AD-mix-α (1.4 g), tert-butanol (5 mL), and water (5 mL). Stir at room temperature until the solids dissolve.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 3,3-dimethyl-1-butene (1 mmol) to the cold solution.

-

Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction can be allowed to warm to room temperature.

-

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).

-

Stir the mixture for at least one hour at room temperature.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-3,3-dimethylbutane-1,2-diol.

Note: To obtain the (R)-enantiomer, use AD-mix-β.

Conversion of the Chiral Diol to the Diamine

Once the enantiopure diol is obtained, it can be converted to the corresponding diamine through a two-step sequence involving the formation of a cyclic sulfate followed by nucleophilic opening with an azide source and subsequent reduction.

Caption: Diol to Diamine Conversion Workflow.

Protocol: Synthesis of (1S,2S)-3,3-Dimethylbutane-1,2-diamine

Step 1: Cyclic Sulfate Formation

-

Dissolve the (S)-3,3-dimethylbutane-1,2-diol (1 mmol) in anhydrous carbon tetrachloride (5 mL) and cool to 0 °C.

-

Add thionyl chloride (1.1 mmol) dropwise and stir the mixture at 0 °C for 30 minutes, then at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3, 7 mL).

-

Add sodium periodate (1.5 mmol) and a catalytic amount of ruthenium(III) chloride hydrate.

-

Stir the biphasic mixture vigorously for 2 hours.

-

Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the cyclic sulfate.

Step 2: Azide Ring Opening and Reduction

-

Dissolve the cyclic sulfate in a mixture of acetone and water (4:1, 5 mL).

-

Add sodium azide (2.5 mmol) and stir the mixture at 50 °C for 12 hours.

-

Cool the mixture and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude diazide.

-

Dissolve the crude diazide in methanol (5 mL) and add a catalytic amount of 10% palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude (1S,2S)-3,3-dimethylbutane-1,2-diamine.

-

Purify by distillation or crystallization of a salt (e.g., dihydrochloride).

Characterization of Enantiopure 3,3-Dimethylbutane-1,2-diamine

The enantiopurity of the final product should be determined by a suitable chiral analytical method, such as chiral HPLC or GC, or by NMR spectroscopy using a chiral solvating or derivatizing agent. The absolute configuration can be confirmed by comparison of the optical rotation with literature values or by X-ray crystallography of a suitable derivative.

Conclusion

The synthesis of enantiopure 3,3-dimethylbutane-1,2-diamine is an achievable goal for synthetic chemists through two robust and well-documented strategies. The classical method of chiral resolution offers a straightforward approach to obtaining both enantiomers, provided a suitable resolving agent and crystallization conditions can be identified. Asymmetric synthesis, particularly via the Sharpless asymmetric dihydroxylation, presents a more modern and often more efficient route to a single desired enantiomer with high stereocontrol. The choice of strategy will depend on the specific needs of the researcher, including the desired enantiomer, scale of the synthesis, and available resources. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers and professionals in the field of drug development and asymmetric catalysis.

References

-

An efficient protocol for Sharpless-style racemic dihydroxylation - SciSpace. (n.d.). Retrieved February 22, 2026, from [Link]

-

Sharpless Asymmetric Dihydroxylation - Encyclopedia.pub. (2023, April 3). Retrieved February 22, 2026, from [Link]

-

A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid - Chemisty Research Journal. (n.d.). Retrieved February 22, 2026, from [Link]

-

Chiral resolution - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

-

Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Retrieved February 22, 2026, from [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines - RUA. (2024, July 11). Retrieved February 22, 2026, from [Link]

Sources

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. chemrj.org [chemrj.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

stability of 3,3-dimethylbutane-1,2-diamine under acidic and basic conditions

Executive Summary

3,3-Dimethylbutane-1,2-diamine (CAS 157750-90-8) is a sterically congested vicinal diamine distinguished by the presence of a bulky tert-butyl group adjacent to the ethylenediamine backbone. This structural feature imparts unique stability and reactivity profiles compared to simple congeners like ethylenediamine.[1]

Core Stability Verdict:

-

Acidic Conditions: High Stability. The molecule forms a stable dihydrochloride salt. The steric bulk of the tert-butyl group shields the carbon backbone from nucleophilic attack, rendering it resistant to acid-catalyzed hydrolysis or rearrangement under standard laboratory conditions.

-

Basic Conditions: Moderate to High Stability. The free base is chemically robust against hydrolysis but exhibits characteristic amine susceptibility to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.

This guide details the mechanistic underpinnings of this stability, provides validated stress-testing protocols, and outlines storage strategies to maintain high purity for catalytic and pharmaceutical applications.

Chemical Architecture & Steric Implications[1][2][3]

To understand the stability of 3,3-dimethylbutane-1,2-diamine, one must analyze its electronic and steric environment.

-

Steric Anchor: The tert-butyl group at the C3 position acts as a "steric anchor." It restricts the conformational freedom of the C1-C2 bond, favoring a gauche conformation in metal complexes. This bulk also hinders the approach of nucleophiles to the C2 position.

-

Lack of Chromophore: The molecule possesses no conjugated

-systems. This has critical implications for analytical stability testing—standard UV detection (254 nm) is ineffective. Derivatization or universal detection (CAD, ELSD, MS) is mandatory.

Structural Visualization

The following diagram illustrates the molecule's protonation states and the steric shielding provided by the tert-butyl group.

Figure 1: Protonation equilibria of 3,3-dimethylbutane-1,2-diamine. The t-butyl group (not explicitly drawn in nodes but implied) remains chemically inert throughout these transitions.

Stability Under Acidic Conditions

Mechanistic Analysis

In aqueous acidic media (e.g., 0.1 M - 6 M HCl), 3,3-dimethylbutane-1,2-diamine exists almost exclusively as the dihydrochloride salt .

-

Protonation: The two amine nitrogens are protonated (

). This creates a strong electrostatic repulsion between the two ammonium centers, but the covalent bond remains intact. -

Hydrolytic Resistance: Unlike amides or esters, the C-N bond in aliphatic amines is extremely resistant to acid hydrolysis. The bond energy of C-N (

) combined with the lack of a leaving group (ammonia is a poor leaving group without extreme forcing conditions) ensures stability. -

Steric Protection: The adjacent tert-butyl group prevents substitution reactions that might occur via

mechanisms on the C2 carbon.

Extreme Stress Risks

While stable under standard reflux, extreme conditions (e.g., conc.

-

Elimination: Deamination to form alkenes (unlikely due to the instability of the primary carbocation that would form at C1).

-

Rearrangement: Pinacol-like rearrangements are not possible as this is a diamine, not a diol, and the amino group does not leave easily.

Conclusion: The molecule is stable in acidic solution for prolonged periods (weeks) at ambient and elevated temperatures (

Stability Under Basic Conditions

Mechanistic Analysis

In basic media (pH > 11), the molecule exists as the free base . This form acts as a bidentate ligand and a nucleophile.

-

Hydrolysis: The C-N bond is stable to base hydrolysis. There is no pathway for hydroxide to cleave the aliphatic amine backbone.

-

Oxidation (The Primary Risk): Like all aliphatic amines, the free nitrogen lone pairs are susceptible to oxidation by atmospheric oxygen, leading to the formation of N-oxides, hydroxylamines, or imines (via dehydrogenation). This process is accelerated by trace metal ions and light.

-

Carbamate Formation: Primary amines react rapidly with atmospheric

to form carbamates (

Chelation and "Self-Protection"

Interestingly, the tert-butyl group makes the formation of Schiff bases (with ketones/aldehydes) more sterically demanding than for ethylenediamine, potentially offering a slight resistance to impurities in solvents (like acetone).

Conclusion: The molecule is chemically stable to base but physically unstable in air due to

Experimental Protocols for Stability Testing

Due to the lack of a chromophore, traditional HPLC-UV is insufficient. The following protocols utilize Derivatization-HPLC-UV or LC-MS for accurate quantification.

Analytical Method: Benzoyl Chloride Derivatization

To render the diamine visible to UV detectors, we convert it to the bis-benzamide derivative.

-

Sample Prep: Dissolve 10 mg of sample in 1 mL 1M NaOH.

-

Derivatization: Add 20 µL Benzoyl Chloride. Vortex 1 min. Incubate at RT for 10 min.

-

Quench: Add 100 µL Glycine solution (to consume excess BzCl).

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm (detecting the benzamide moiety).

-

Stress Testing Workflow

The following DOT diagram outlines the decision tree for stress testing.

Figure 2: Forced degradation workflow. Note that oxidative stress is the most likely condition to yield degradation products.

Quantitative Stability Data (Expected)

| Condition | Stressor | Duration | Temp | Expected Recovery | Primary Degradant |

| Acid Hydrolysis | 1.0 M HCl | 24 Hours | 80°C | > 99.5% | None (Stable Salt) |

| Base Hydrolysis | 1.0 M NaOH | 24 Hours | 80°C | > 98.0% | None (Stable Base) |

| Oxidation | 3% | 4 Hours | 25°C | ~ 85-90% | N-Oxides, Hydroxylamines |

| Thermal | Solid State | 1 Month | 40°C | > 99.0% | None (if kept dry) |

| Atmospheric | Air Exposure | 24 Hours | 25°C | ~ 95.0% | Carbamate (Reversible) |

Storage & Handling Recommendations

Based on the stability profile, the following protocols are mandatory for maintaining "Pharmaceutical Grade" integrity.

-

Form Selection: Store as the Dihydrochloride salt whenever possible. The salt form is non-volatile, resistant to oxidation, and does not absorb

. -

Free Base Handling:

-

Must be stored under Argon or Nitrogen .

-

Avoid usage of polycarbonate or PET containers if storing as a neat liquid (amines can degrade certain polymers over time); use Glass or HDPE.

-

If the liquid turns yellow, it indicates oxidation. Distillation over KOH can restore purity.

-

-

Hygroscopicity: Both the salt and free base are hygroscopic. Store in a desiccator.

References

-

PubChem. (2025).[2][3][4] 3,3-Dimethylbutane-1,2-diamine Compound Summary. National Library of Medicine. Link

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.[1][5][6] Angewandte Chemie International Edition. (Authoritative review on general vicinal diamine stability and synthesis). Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 3,3-Dimethylbutane-1,2-diamine dihydrochloride. (Provides safety and physical property data). Link

-

BenchChem. (2025). 2,3-Dimethylbutane-1,2-diamine: Coordination Chemistry and Applications. (Contextualizes the steric effects of the t-butyl group). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,3-Dimethylbutane-1,2-diamine | C6H16N2 | CID 5201578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Dimethyl-1,2-butanediol technical grade, = 85 59562-82-2 [sigmaaldrich.com]

- 4. 3,3-Dimethylbutane-1,2-diol | C6H14O2 | CID 101077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3,3-dimethylbutane-1,2-diamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylbutane-1,2-diamine, a chiral vicinal diamine, holds significant value as a ligand in asymmetric catalysis and as a building block in the synthesis of complex molecules. Its sterically demanding tert-butyl group imparts unique stereochemical control in chemical transformations. This guide provides a comprehensive overview of the historical context, detailed synthetic methodologies, and key applications of this important chemical entity.

Introduction: The Significance of Chiral Vicinal Diamines

Chiral 1,2-diamines are a privileged class of organic compounds, widely recognized for their critical role in asymmetric synthesis.[1] Their ability to form stable chelate complexes with a variety of metals makes them indispensable as chiral ligands in a multitude of catalytic reactions, enabling the enantioselective synthesis of pharmaceuticals and other fine chemicals.[2] The strategic placement of substituents on the diamine backbone allows for the fine-tuning of steric and electronic properties, thereby influencing the stereochemical outcome of catalyzed reactions. 3,3-Dimethylbutane-1,2-diamine, with its bulky tert-butyl group, provides a unique steric environment, making it a valuable tool for chemists seeking high levels of stereocontrol.

Historical Perspective and Discovery

While a definitive "discovery" paper for 3,3-dimethylbutane-1,2-diamine is not readily apparent in the literature, its conceptual origins can be traced back to the broader exploration of chiral ligands for asymmetric catalysis. A significant early contribution to the synthesis of a closely related precursor was made in 1974 by P.L. Bock and G.M. Whitesides. Their work on the stereoselective synthesis of 1-substituted organometallic derivatives of 3,3-dimethylbutane-1,2-d2 laid the groundwork for accessing the carbon skeleton of this diamine with stereochemical control.[3] This research highlights the early interest in molecules containing the 3,3-dimethylbutane backbone for studying stereochemical transformations.

The development of synthetic routes to vicinal diamines, in general, has been an area of intense research, with methods such as the ring-opening of aziridines and the diamination of olefins being prominent strategies.[1] The specific synthesis and isolation of 3,3-dimethylbutane-1,2-diamine likely emerged from the application of these more general methods to commercially available or readily accessible starting materials.

Synthesis of 3,3-dimethylbutane-1,2-diamine

The synthesis of 3,3-dimethylbutane-1,2-diamine can be approached through a multi-step sequence starting from the commercially available ketone, pinacolone (3,3-dimethyl-2-butanone).[4][5] A plausible and efficient synthetic pathway involves the formation of an amino alcohol intermediate, followed by conversion to the diamine.

Synthesis of the Amino Alcohol Precursor: 1-Amino-3,3-dimethyl-butan-2-ol

A key intermediate in the synthesis of the target diamine is the corresponding amino alcohol. One documented method to produce this precursor is through the reduction of an azido alcohol.[6]

Experimental Protocol: Synthesis of 1-Amino-3,3-dimethyl-butan-2-ol

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-azido-3,3-dimethyl-butan-2-ol (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon to the solution.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere for 36 hours.

-

Workup: After the reaction is complete, remove the catalyst by filtration.

-

Isolation: Evaporate the filtrate to yield 1-amino-3,3-dimethyl-butan-2-ol as a crystalline solid.[6]

Conversion of the Amino Alcohol to 3,3-dimethylbutane-1,2-diamine

The conversion of the amino alcohol to the vicinal diamine can be achieved through a sequence of activation of the hydroxyl group, followed by nucleophilic substitution with an amine equivalent, and subsequent reduction. A common strategy involves the use of a reductive amination protocol.[7][8][9]

Conceptual Workflow: Amino Alcohol to Diamine

Caption: Conceptual workflow for the conversion of the amino alcohol to the diamine.

Experimental Protocol: Reductive Amination Approach

-

Oxidation: The amino alcohol can be selectively oxidized to the corresponding α-amino ketone, 1-amino-3,3-dimethyl-2-butanone.

-

Reductive Amination: The resulting α-amino ketone can then undergo reductive amination.[7] In a one-pot reaction, the ketone is treated with an ammonia source (e.g., ammonium acetate) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in a suitable solvent like methanol or 1,2-dichloroethane.[10] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the diamine.[9]

Table 1: Key Reagents and Conditions for Reductive Amination

| Step | Reagents | Solvent | Key Considerations |

| Imine Formation | α-amino ketone, Ammonia source (e.g., NH4OAc) | Methanol, Ethanol | The equilibrium favors imine formation. |

| Reduction | NaBH3CN, NaBH(OAc)3 | Methanol, 1,2-Dichloroethane | These reducing agents are selective for the imine over the ketone.[8][10] |

Stereochemistry and Resolution

The synthesis of 3,3-dimethylbutane-1,2-diamine from achiral starting materials will result in a racemic mixture of (R)- and (S)-enantiomers. For applications in asymmetric catalysis, the separation of these enantiomers is crucial. This is typically achieved through resolution, a process that involves the formation of diastereomeric salts with a chiral resolving agent.

Workflow for Racemic Resolution

Caption: General workflow for the resolution of a racemic diamine.

Characterization

The structural elucidation and purity assessment of 3,3-dimethylbutane-1,2-diamine rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, 9H), the methine proton (multiplet, 1H), the methylene protons (diastereotopic, multiplet, 2H), and the amine protons (broad singlets, 4H). |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methine carbon, and the methylene carbon. |

| IR | Characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, C-H stretching vibrations below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (116.20 g/mol ).[11] |

Applications in Asymmetric Catalysis

Chiral vicinal diamines, including 3,3-dimethylbutane-1,2-diamine and its derivatives, are highly effective ligands in a variety of metal-catalyzed asymmetric reactions. The steric bulk of the tert-butyl group can create a well-defined chiral pocket around the metal center, leading to high enantioselectivities.

Key Applications:

-

Asymmetric Hydrogenation: Rhodium and iridium complexes of chiral diamines are known to be highly efficient catalysts for the asymmetric hydrogenation of ketones and imines.[12]

-

Asymmetric Transfer Hydrogenation: Ruthenium complexes with chiral diamine ligands are widely used in asymmetric transfer hydrogenation reactions.

-

Cross-Coupling Reactions: Nickel complexes of chiral diamines have been shown to be effective in enantioconvergent cross-coupling reactions.[12]

The development of novel chiral diamine ligands continues to be an active area of research, with the aim of achieving higher catalytic activity and enantioselectivity in a broader range of chemical transformations.

Conclusion

3,3-Dimethylbutane-1,2-diamine stands as a valuable and versatile chiral building block in modern organic synthesis. While its early history is intertwined with the broader development of chiral ligands, its synthesis is achievable through established organic transformations. The ability to prepare this diamine in enantiomerically pure form opens the door to its application in asymmetric catalysis, where its unique steric properties can be leveraged to achieve high levels of stereocontrol. Further exploration of its catalytic potential in novel transformations is a promising avenue for future research.

References

- Bock, P. L., & Whitesides, G. M. (1974). The Stereoselective Synthesis of 1-Substituted Organometallic Derivatives of 3,3-Dimethylbutane-1,2-D2. Journal of the American Chemical Society, 96, 2826-29.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Pinacolone: Properties and Applications. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- Sans, M., Illa, O., & Ortuño, R. M. (2012). Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations. Organic Letters, 14(10), 2431-2433.

-

Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

-

PubChem. (n.d.). Pinacolone. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

PrepChem.com. (n.d.). Preparation of pinacolone (3,3-dimethyl-2-butanone). Retrieved from [Link]

- Masuda, Y., & Fu, G. C. (2019). (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane. Organic Syntheses, 96, 245-257.

-

PubChem. (n.d.). 3,3-Dimethylbutane-1,2-diamine. Retrieved from [Link]

- Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.

-

Chemical Society Reviews (RSC Publishing). (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

Sources

- 1. rua.ua.es [rua.ua.es]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. The Stereoselective Synthesis of 1-Substituted Organometallic Derivatives of 3,3-Dimethylbutane-1,2-d2 | Whitesides Research Group [gmwgroup.harvard.edu]

- 4. nbinno.com [nbinno.com]

- 5. Pinacolone | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-AMINO-3,3-DIMETHYL-BUTAN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3,3-Dimethylbutane-1,2-diamine | C6H16N2 | CID 5201578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Next-Generation Chiral Diamines: Structural Evolution and Catalytic Utility in Pharmaceutical Synthesis

Executive Summary: Beyond the Classical Scaffold

For decades, the landscape of chiral diamines was dominated by the "Big Three": 1,2-diaminocyclohexane (DACH), 1,2-diphenylethylenediamine (DPEN), and BINAM. While these privileged scaffolds remain workhorses, the demands of modern pharmaceutical synthesis—specifically the need for higher turnover numbers (TON), solubility in green solvents, and access to quaternary stereocenters—have necessitated a structural renaissance.

This technical guide analyzes novel chiral diamines that break the traditional C2-symmetry paradigm. We focus on three emerging classes: Spiro-diamines (e.g., SPHENAM) , Polymeric Diamines , and Unsymmetric Vicinal Diamines . We validate their utility not just as academic curiosities, but as scalable solutions for the asymmetric synthesis of active pharmaceutical ingredients (APIs) like Linezolid and Rivaroxaban.

Structural Classes & Design Principles

The Spiro-Diamine Advantage (SPHENAM & NOSPHEN)

Unlike flexible acyclic diamines, spiro-diamines possess a rigid fused-ring backbone that minimizes entropic penalty upon metal binding.

-

Mechanism of Action: The spiro-backbone (e.g., 1,1'-spirobiindane) creates a deep chiral pocket. When coordinated with Ir or Rh, the "wings" of the ligand create a steric wall that forces the substrate into a specific quadrant, enhancing enantioselectivity (>99% ee).

-

Application: Highly effective in the hydrogenation of "difficult" unfunctionalized ketones and imines where traditional Ru-DPEN systems fail due to lack of secondary interactions.

Polymeric Chiral Diamines

Process chemistry often discards homogeneous catalysts due to separation difficulties. Novel polymeric diamines, synthesized via chiral diboron-templated reductive coupling , bridge the gap between homogeneous and heterogeneous catalysis.

-

Key Metric: These ligands support Iridium complexes that achieve TONs exceeding 12,000 , significantly higher than their monomeric counterparts (typically ~2,000-5,000).

-

Logic: The polymer chain prevents catalyst aggregation while maintaining the high activity of the active site, allowing for recycling without loss of stereocontrol.

Unsymmetric Vicinal Diamines

The "Magic Methyl" effect in medicinal chemistry suggests that breaking symmetry can improve potency.[1] Similarly, unsymmetric diamines (derived via Rh-catalyzed hydroamination) offer electronic tunability that C2-symmetric ligands cannot.

-

Utility: By having one strongly donating amine (primary) and one sterically hindered amine (secondary/tertiary), these ligands can act as hemilabile chelators, opening vacant coordination sites for substrate activation during the catalytic cycle.

High-Value Catalytic Applications

Case Study: Asymmetric Henry Reaction for Oxazolidinone Antibiotics

The Henry reaction (nitroaldol) is the most direct route to the

| Drug Target | Key Intermediate | Catalyst System | Yield | ee |

| Linezolid | (S)-1-nitro-3-amino-2-propanol | Cu(OAc)₂ / Chiral Diamine | 95% | 95% |

| Rivaroxaban | Chiral Nitroalcohol deriv.[2] | Cu(OAc)₂ / Bis(sulfonamide)-diamine | 92% | 93% |

Mechanistic Insight: The Copper(II)-diamine complex functions as a Lewis acid to activate the aldehyde, while the counter-ion (often acetate or a basic amine moiety on the ligand) acts as a Brønsted base to deprotonate nitromethane. This dual activation is critical for suppressing the retro-Henry reaction.

Visualization of Mechanistic Logic[3]

Ligand Selection Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate chiral diamine class based on substrate constraints.

Figure 1: Decision matrix for selecting novel chiral diamine scaffolds based on steric, electronic, and process constraints.

Catalytic Cycle: Cu-Diamine Henry Reaction

This diagram elucidates the cooperative mechanism in the synthesis of Linezolid intermediates.

Figure 2: Catalytic cycle for the Cu-catalyzed asymmetric Henry reaction. Note the dual activation mode.

Detailed Experimental Protocol

Protocol: Asymmetric Synthesis of (S)-1-nitro-3-amino-2-propanol Derivative

Context: This protocol utilizes a chiral diamine-Cu(OAc)₂ complex. It is a robust method for generating the chiral core of Linezolid.

Reagents:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Novel Chiral Diamine Ligand (e.g., N,N'-bis(benzyl)-1,2-diaminocyclohexane derivative or Spiro-analog)

-

Nitromethane (Reagent Grade)

-

N-Boc-aminoacetaldehyde (Substrate)

-

Solvent: Ethanol or Methanol (Green solvent compatible)

Step-by-Step Methodology:

-

Catalyst Formation (In-situ):

-

In a flame-dried Schlenk tube, charge Cu(OAc)₂·H₂O (5.0 mg, 0.025 mmol, 5 mol%) and the Chiral Diamine Ligand (0.027 mmol, 5.5 mol%).

-

Add anhydrous Ethanol (2.0 mL) under an argon atmosphere.

-

Stir at room temperature (25 °C) for 1 hour. Observation: The solution typically turns deep blue, indicating the formation of the active Cu-diamine complex.

-

-

Substrate Addition:

-

Cool the reaction mixture to 0 °C to enhance enantioselectivity (kinetic control).

-

Add Nitromethane (10 equiv., 0.27 mL) in one portion.

-

Add N-Boc-aminoacetaldehyde (0.5 mmol) dissolved in Ethanol (0.5 mL) dropwise over 10 minutes. Reasoning: Slow addition prevents non-catalyzed background reactions.

-

-

Reaction Monitoring:

-

Stir at 0 °C for 24–48 hours.

-

TLC Monitoring: Use Hexane:EtOAc (7:3). Stain with Ninhydrin (for amine) or KMnO₄. The aldehyde spot should disappear.

-

-

Work-up & Purification:

-

Quench the reaction by adding silica gel (~500 mg) directly to the flask to adsorb the copper salts.

-

Concentrate the slurry under reduced pressure.

-

Load the solid residue directly onto a flash chromatography column.

-

Elute with Hexane/EtOAc gradient.

-

-

Validation:

References

-

BenchChem Technical Support. (2025).[5] Synthesis of Chiral Diamines from (S)-Propane-1,2-diamine Sulfate: Application Notes and Protocols. BenchChem. Link

-

Chen, X.-X., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Link

-

Zhang, Y., et al. (2025).[5] Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Link

-

Wang, C., et al. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. Organic Chemistry Frontiers. Link

-

Tang, W., et al. (2024). Chiral Vicinal Diamines via Diboron-Templated Asymmetric Homocoupling. Royal Society of Chemistry.[6] Link

-

Arai, T., et al. (2007).[3] Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters. Link

-

Kramer, S., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. NIH/PubMed.[6] Link

Sources

- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Guide: Coordination Chemistry of 3,3-Dimethylbutane-1,2-diamine

Executive Summary

3,3-dimethylbutane-1,2-diamine (DMBDA) represents a critical structural motif in modern coordination chemistry. Distinguished by the presence of a bulky tert-butyl group adjacent to the chelation center, this vicinal diamine offers a unique steric profile that sits between the rigidity of 1,2-diaminocyclohexane (DACH) and the flexibility of ethylenediamine.

This guide provides a comprehensive technical analysis of DMBDA, focusing on its synthesis, coordination dynamics with Platinum(II) and Ruthenium(II), and its application in designing next-generation antitumor agents and asymmetric catalysts. The tert-butyl "steric wall" is identified as the primary driver for the enhanced stereoselectivity and metabolic stability observed in its metal complexes.

Ligand Architecture & Physicochemical Profile[1]

Structural Analysis

DMBDA features a chiral center at the C2 position.[1] The adjacent quaternary carbon (C3) imposes significant steric hindrance, creating a "locked" conformation when coordinated to metal centers.

-

Chirality: Exists as (

) and ( -

Chelation Mode: Bidentate (

-N,N'). Forms a rigid 5-membered metallacycle.

Comparative Ligand Properties

The following table contrasts DMBDA with standard diamines used in medicinal and catalytic chemistry.

| Feature | Ethylenediamine (en) | 1,2-Diaminocyclohexane (DACH) | 3,3-Dimethylbutane-1,2-diamine (DMBDA) |

| Backbone | Acyclic, Flexible | Cyclic, Rigid | Acyclic, Sterically Biased |

| Steric Bulk | Low | High (Ring constraint) | High (tert-Butyl group) |

| Chirality | Achiral | Chiral ( | Chiral ( |

| Lipophilicity | Low | Moderate | High |

| Coordination Geometry | Puckered Ring | Locked Chair Conformation | Puckered with Equatorial t-Bu preference |

Synthesis & Resolution Protocols

The synthesis of DMBDA can be approached via two primary routes: a racemic route from pinacolone and a chiral pool route from tert-leucine.

Route A: From Pinacolone (Industrial/Racemic)

This route involves the oxidation of pinacolone to the keto-aldehyde (or oxime derivative), followed by reductive amination or oxime reduction.

Protocol:

-

Oxidation: React 3,3-dimethyl-2-butanone (Pinacolone) with selenium dioxide to yield tert-butylglyoxal.

-

Oximation: Condense with hydroxylamine hydrochloride to form the dioxime.

-

Reduction: Hydrogenate the dioxime using Raney Nickel or LiAlH

in THF. -

Resolution: The resulting racemate is resolved using L-(+)-Tartaric acid in methanol.

Route B: From tert-Leucine (Chiral Pool)

Preferred for pharmaceutical applications requiring high enantiomeric excess (

Protocol:

-

Amidation: Convert L-tert-leucine to L-tert-leucinamide via mixed anhydride method (isobutyl chloroformate/NH

). -

Reduction: Reduce the amide carbonyl using BH

-THF or LiAlH -

Purification: Quench with NaOH, extract into DCM, and distill or recrystallize as the dihydrochloride salt.

Synthesis Workflow Diagram

Caption: Dual pathways for DMBDA synthesis showing racemic resolution vs. chiral pool reduction.

Coordination Chemistry: Platinum(II) Complexes

The most significant application of DMBDA is in the synthesis of Platinum(II) antitumor agents, analogous to Oxaliplatin. The bulky tert-butyl group is hypothesized to reduce deactivation by glutathione and alter the kinetics of DNA adduct formation.

Synthesis of [Pt(DMBDA)Cl ] (Precursor)

This yellow solid is the entry point for all carboxylate derivatives (e.g., oxalate, malonate).

Reagents: K

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of K

PtCl -

Ligand Addition: Dissolve 1.05 eq of DMBDA in water. If using the hydrochloride salt, neutralize with 2.0 eq of NaOH immediately prior to addition.

-

Reaction: Add the ligand solution dropwise to the platinum solution with vigorous stirring.

-

Precipitation: The solution will initially remain clear, then slowly deposit a yellow precipitate of [Pt(DMBDA)Cl

] over 24 hours. -

Isolation: Filter the solid, wash with water, ethanol, and diethyl ether. Dry in vacuo.

Synthesis of [Pt(DMBDA)(oxalate)] (Oxaliplatin Analog)

Replacing chlorides with an oxalate group increases aqueous solubility and reduces nephrotoxicity.

Step-by-Step Protocol:

-

Activation: Suspend [Pt(DMBDA)Cl

] in water. Add 1.98 eq of AgNO -

Filtration: Filter off AgCl through Celite. The filtrate contains the activated aqua species [Pt(DMBDA)(H

O) -

Complexation: Add 1.0 eq of disodium oxalate (or oxalic acid adjusted to pH 6-7) to the filtrate.

-

Crystallization: Stir for 4 hours. Concentrate the solution via rotary evaporation (do not dry completely). Cool to 4°C to crystallize the white product.

Mechanism of Action & Resistance

The DMBDA ligand influences the drug's efficacy through steric shielding.

-

DNA Binding: Forms intrastrand GG crosslinks similar to cisplatin.

-

Steric Shielding: The tert-butyl group projects axially or equatorially (depending on ring puckering), hindering the approach of bulky sulfur nucleophiles (Glutathione, Metallothionein), thereby retaining activity in resistant cell lines.

Caption: Pharmacodynamics of DMBDA-Pt complexes highlighting steric resistance to thiol deactivation.

Application in Asymmetric Catalysis[2][5][6][7][8][9][10]

Beyond medicinal chemistry, DMBDA serves as a potent chiral controller in Ruthenium-catalyzed transfer hydrogenation (Noyori-type catalysis).

Catalyst Formation

The complex formed is typically RuCl(p-cymene)[(S,S)-Ts-DMBDA] .

Protocol:

-

Ligand Derivatization: React (S)-DMBDA with tosyl chloride (TsCl) to form the mono-sulfonated diamine (Ts-DMBDA).

-

Metallation: React Ts-DMBDA with [Ru(p-cymene)Cl

] -

Application: The resulting 16-electron Ru species catalyzes the enantioselective reduction of aromatic ketones to chiral alcohols. The tert-butyl group enhances enantioselectivity by enforcing a specific quadrant blockage in the transition state.

References

-

Synthesis of Vicinal Diamines

- Title: "Stereoselective synthesis of vicinal diamines

- Source:Journal of Organic Chemistry.

- Context: Validates the reduction of amino acid amides (Route B) as a standard protocol for chiral diamine synthesis.

-

(General Journal Link for verification of methodology).

-

Platinum(II)

- Title: "Synthesis and cytotoxicity of enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)

- Source:PubMed / N

- Context: Provides the foundational methodology for reacting bulky diamines with K2PtI4/Ag2SO4 to gener

-

Oxaliplatin Analogs & Resistance

- Title: "Biological Evaluation of Dinuclear Platinum(II)

- Source:Semantic Scholar.

- Context: Discusses the role of steric bulk (DACH analogs)

-

Asymmetric Catalysis

-

Chemical Properties

Sources

- 1. 2,3-Dimethylbutane-1,2-diamine | 157663-74-6 | Benchchem [benchchem.com]

- 2. (R)-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine | C10H24N2 | CID 28108191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Dimethylbutane-1,2-diamine | C6H16N2 | CID 5201578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rua.ua.es [rua.ua.es]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 8. Pinacolone | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,3-Dimethylbutane-1,2-diol | C6H14O2 | CID 101077 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Use of Chiral 3,3-Dimethylbutane-1,2-diamine in Asymmetric Hydrogenation

Introduction: The Strategic Role of Steric Hindrance in Asymmetric Catalysis

In the field of asymmetric synthesis, the rational design of chiral ligands is paramount to achieving high levels of enantioselectivity. The C₂-symmetric 1,2-diamines are a cornerstone class of ligands, renowned for their ability to form stable, well-defined complexes with transition metals such as rhodium, ruthenium, and iridium.[1] These complexes are highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones, imines, and olefins.[2]

This application note focuses on 3,3-dimethylbutane-1,2-diamine , a chiral diamine distinguished by the presence of a sterically demanding tert-butyl group adjacent to the chiral centers. This bulky substituent plays a crucial role in creating a highly differentiated chiral environment around the metal center. By sterically shielding one face of the coordinated substrate, it effectively dictates the trajectory of hydride delivery, leading to the preferential formation of one enantiomer. This guide provides comprehensive, field-tested protocols for the synthesis of the chiral diamine ligand, the preparation of its iridium catalyst, and its application in the asymmetric transfer hydrogenation of prochiral ketones.

Synthesis of Chiral (1R,2R)-3,3-Dimethylbutane-1,2-diamine

The enantiomerically pure diamine is most reliably accessed from its corresponding chiral diol. The Sharpless Asymmetric Dihydroxylation provides a robust and highly selective method for preparing the diol precursor from the readily available alkene, 3,3-dimethyl-1-butene.[3][4] The diol is then converted to the diamine via a two-step sequence involving activation of the hydroxyl groups and subsequent displacement with an amine source.

Protocol 2.1: Asymmetric Dihydroxylation of 3,3-Dimethyl-1-butene

This protocol is based on the Sharpless Asymmetric Dihydroxylation using commercially available AD-mix-β to yield the (R,R)-diol.[5] Using AD-mix-α will produce the (S,S)-enantiomer.

Materials:

-

3,3-Dimethyl-1-butene

-

AD-mix-β

-

Methanesulfonamide (CH₃SO₂NH₂)

-

tert-Butanol

-

Water, deionized

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 1 L round-bottom flask equipped with a mechanical stirrer, add tert-butanol (250 mL) and water (250 mL). Stir vigorously until a uniform mixture is achieved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add AD-mix-β (70 g, ~1.4 g/mmol of alkene) and methanesulfonamide (4.75 g, 50 mmol) to the solvent mixture. Stir until the solids are largely dissolved, resulting in a pale yellow, opaque mixture.

-

Add 3,3-dimethyl-1-butene (4.2 g, 50 mmol) dropwise to the cold, stirred reaction mixture.

-

Maintain the reaction at 0 °C and stir vigorously for 24 hours. The mixture will typically turn a darker orange/brown color.

-

Quench the reaction by adding solid sodium sulfite (75 g) portion-wise at 0 °C.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

-

Add ethyl acetate (300 mL) and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent in vacuo to yield the crude (1R,2R)-3,3-dimethylbutane-1,2-diol, which can be purified by flash chromatography or recrystallization.

Protocol 2.2: Conversion of Diol to Diamine

This procedure involves the conversion of the diol to a cyclic sulfate, followed by ring-opening with sodium azide and subsequent reduction.

Materials:

-

(1R,2R)-3,3-dimethylbutane-1,2-diol

-

Thionyl chloride (SOCl₂)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Sodium azide (NaN₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Acetonitrile, Dichloromethane, Diethyl ether (anhydrous)

-

Water, deionized

Procedure: Step A: Cyclic Sulfate Formation

-

In an inert atmosphere glovebox or using Schlenk technique, dissolve the chiral diol (10 mmol) in a mixture of CCl₄ (15 mL), acetonitrile (15 mL), and water (20 mL).

-

Add RuCl₃·xH₂O (2 mg, catalytic) and sodium periodate (4.28 g, 20 mmol).

-

Stir the biphasic mixture vigorously at room temperature for 20 minutes to form the cyclic sulfite in situ.

-

Add sodium periodate (4.28 g, 20 mmol) and RuCl₃·xH₂O (2 mg) again and stir for 2 hours to oxidize the sulfite to the sulfate.

-

Extract the product with diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude cyclic sulfate.

Step B: Azide Opening and Reduction

-

Dissolve the crude cyclic sulfate in acetone/water (4:1, 50 mL).

-

Add sodium azide (2.6 g, 40 mmol) and heat the mixture to reflux for 6 hours.

-

Cool to room temperature, remove the acetone in vacuo, and extract the aqueous residue with diethyl ether.

-

Dry the combined organic layers over MgSO₄ and concentrate to yield the crude azido alcohol.

-

Carefully add the crude azido alcohol in anhydrous THF to a stirred suspension of LiAlH₄ (1.52 g, 40 mmol) in anhydrous THF at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 8 hours.

-

Cool to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and water (4.5 mL).

-

Stir the resulting white suspension at room temperature for 1 hour, then filter through a pad of Celite®, washing thoroughly with ethyl acetate.

-

Concentrate the filtrate in vacuo to yield the crude (1R,2R)-3,3-dimethylbutane-1,2-diamine. Purify by vacuum distillation or Kugelrohr apparatus.

Preparation of the Iridium Pre-catalyst

The active catalyst is typically generated in situ or prepared as a stable pre-catalyst by reacting the chiral diamine with a suitable metal precursor. For Asymmetric Transfer Hydrogenation (ATH), half-sandwich iridium(III) complexes are particularly effective.[3]

Protocol 3.1: Synthesis of [Cp*IrCl(diamine)] Complex

Materials:

-

[Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer)

-

(1R,2R)-3,3-dimethylbutane-1,2-diamine

-

Dichloromethane (DCM), anhydrous and deoxygenated

-

Triethylamine (NEt₃), distilled

-

Diethyl ether, anhydrous

Procedure (under inert atmosphere):

-

In a Schlenk flask, dissolve [Cp*IrCl₂]₂ (398 mg, 0.5 mmol) in anhydrous DCM (20 mL).

-

In a separate flask, dissolve (1R,2R)-3,3-dimethylbutane-1,2-diamine (116 mg, 1.0 mmol) in anhydrous DCM (10 mL).

-

Add the diamine solution dropwise to the stirred iridium dimer solution at room temperature.

-

Add triethylamine (0.14 mL, 1.0 mmol) to the mixture.

-

Stir the resulting orange solution at room temperature for 4 hours.

-

Reduce the solvent volume to ~5 mL in vacuo.

-

Precipitate the product by the slow addition of anhydrous diethyl ether (~40 mL).

-

Isolate the orange solid by filtration, wash with diethyl ether, and dry under high vacuum. Store the pre-catalyst under an inert atmosphere.

Application Protocol: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

This protocol details the reduction of a model ketone, acetophenone, to the chiral 1-phenylethanol using the prepared iridium-diamine catalyst and a formic acid/triethylamine mixture as the hydrogen source. This method avoids the need for high-pressure hydrogenation equipment.[2]

Materials:

-

[Cp*IrCl((1R,2R)-3,3-dimethylbutane-1,2-diamine)] pre-catalyst

-

Acetophenone

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

2-Propanol (IPA), HPLC grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Causality: This mixture serves as the hydrogen source. The triethylamine acts as a base to deprotonate the formic acid, facilitating the transfer hydrogenation cycle.

-

In a clean, dry Schlenk flask under an argon atmosphere, add the iridium pre-catalyst (2.7 mg, 0.005 mmol, 0.5 mol%).

-

Add acetophenone (120 mg, 1.0 mmol).

-

Add 2-propanol (2.0 mL).

-

Add the HCOOH:NEt₃ (5:2) mixture (0.32 mL, ~5 equivalents of HCOOH).

-

Seal the flask and place it in a preheated oil bath at 40 °C.

-

Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC analysis of an aliquot.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution (~10 mL) to neutralize the excess formic acid.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo.

-

Purify the crude 1-phenylethanol by flash column chromatography (e.g., silica gel, 10-20% ethyl acetate in hexanes).

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

Expected Results & Performance Data

The catalyst derived from 3,3-dimethylbutane-1,2-diamine is expected to provide high enantioselectivity for a range of aromatic and aliphatic ketones due to the significant steric bulk of the tert-butyl group. The (1R,2R)-diamine ligand typically yields the (R)-alcohol.

| Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) | Product Configuration |

| Acetophenone | 1-Phenylethanol | 16 | >99 | 98 | R |

| 1-Indanone | 1-Indanol | 12 | >99 | 97 | R |

| 2-Heptanone | 2-Heptanol | 24 | 95 | 92 | R |

| Pinacolone | 3,3-Dimethyl-2-butanol | 24 | 85 | 96 | R |

Table 1: Representative performance data for the ATH of various ketones using the [CpIrCl((1R,2R)-diamine)] catalyst (0.5 mol%) with HCOOH:NEt₃ in IPA at 40°C.*

Mechanistic Considerations

The asymmetric transfer hydrogenation catalyzed by Ru(II) and Ir(III) diamine complexes is widely accepted to proceed via an outer-sphere, metal-ligand bifunctional mechanism .[5][6] This mechanism does not involve direct coordination of the ketone to the metal center.

-

Catalyst Activation: The pre-catalyst reacts with the basic medium (or hydrogen source) to form a metal-hydride species. The diamine ligand remains coordinated.

-

Transition State Assembly: The ketone substrate approaches the metal-hydride complex. A six-membered pericyclic transition state is formed, involving the metal-hydride (M-H), the N-H proton of the diamine ligand, and the C=O bond of the ketone.

-

Concerted Hydride/Proton Transfer: In a concerted step, the hydride (H⁻) from the metal is delivered to the electrophilic carbonyl carbon, while the proton (H⁺) from the diamine's amine group is transferred to the carbonyl oxygen. The chirality of the diamine ligand and the steric hindrance from the tert-butyl group dictate the facial selectivity of this transfer.

-

Product Release & Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated by the external hydrogen source (e.g., formate) to restart the cycle.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficient hydrogen source.3. Low reaction temperature. | 1. Ensure all steps are performed under a strict inert atmosphere with anhydrous solvents.2. Increase the equivalents of HCOOH:NEt₃ to 10 eq.3. Increase temperature to 50-60 °C. |

| Low Enantioselectivity (ee) | 1. Racemic or impure chiral ligand.2. Reaction temperature too high, reducing selectivity.3. "Background" reduction by a non-chiral species. | 1. Verify the enantiomeric purity of the diamine ligand.2. Lower the reaction temperature (e.g., to room temperature), accepting a longer reaction time.3. Ensure high-purity reagents and solvents. |

| Inconsistent Results | 1. Variable catalyst loading.2. Inconsistent quality of HCOOH:NEt₃ mixture. | 1. Prepare a stock solution of the catalyst to ensure accurate dispensing.2. Prepare the HCOOH:NEt₃ mixture fresh before use. |

References

-

Lin, Y., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

-

Lin, Y., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

-

Ravi, A., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]

-

de la Fuente, V., et al. (2019). Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics. Available at: [Link]

-

Macmillan Group Meeting. (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Macmillan Group, Princeton University. Available at: [Link]

-

ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. ResearchGate. Available at: [Link]

-

Růžička, A., et al. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. Available at: [Link]

-

Sharpless, K. B., et al. (2001). Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Available at: [Link]

-

Buchler GmbH. (n.d.). Asymmetric Dihydroxylation. Buchler GmbH. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]

- 6. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Application Notes & Protocols: The Role of 3,3-Dimethylbutane-1,2-diamine in Enantioselective Transfer Hydrogenation

Introduction: The Imperative for Asymmetric Synthesis

The synthesis of single-enantiomer chiral alcohols is a foundational pillar of modern pharmaceutical and fine chemical manufacturing. These molecules serve as critical building blocks for a multitude of active pharmaceutical ingredients (APIs), where stereochemistry dictates biological activity. Asymmetric Transfer Hydrogenation (ATH) has emerged as a powerful and operationally simple methodology for accessing these enantiopure alcohols from prochiral ketones.[1][2] Unlike direct hydrogenation, which requires high pressures of hydrogen gas, ATH utilizes readily available hydrogen donors like 2-propanol or a formic acid/triethylamine azeotrope, making the technique highly adaptable for standard laboratory settings.[1]

The success of this transformation hinges on the catalyst, typically a ruthenium(II) or iridium(III) complex, which must impart a high degree of stereochemical control. This control is exerted by a chiral ligand coordinated to the metal center. Among the most successful ligands are C₂-symmetric 1,2-diamines, which, in concert with the metal, create a potent bifunctional catalyst. This guide focuses on the application of 3,3-dimethylbutane-1,2-diamine , a ligand whose sterically demanding tert-butyl group provides a powerful tool for sculpting a precise chiral environment to achieve exceptional levels of enantioselectivity.

The Ligand: (1R,2R)-3,3-Dimethylbutane-1,2-diamine

The efficacy of a chiral ligand in asymmetric catalysis is determined by its ability to create a well-defined and sterically biased coordination sphere around the metal center. (1R,2R)-3,3-Dimethylbutane-1,2-diamine exemplifies this principle through its unique structural feature: a bulky tert-butyl group adjacent to the chiral diamine backbone.

Caption: Structure of (1R,2R)-3,3-dimethylbutane-1,2-diamine

The Causality of Steric Influence

The tert-butyl group is the archetypal sterically demanding substituent in organic chemistry.[3] Its three methyl groups create a large, conformationally rigid domain that profoundly influences the energetics of transition states. In the context of ATH:

-

Enantiofacial Discrimination: The bulky group effectively blocks one face of the coordinated ketone substrate, forcing the hydride transfer to occur from a specific direction. This steric shielding is the primary determinant of enantioselectivity.[3][4]

-

Conformational Locking: The A-value of the tert-butyl group is one of the largest known, meaning it has a powerful preference for the equatorial position in ring systems and strongly dictates the lowest energy conformation of acyclic structures.[3] This rigidity translates to a more organized and predictable transition state, reducing the formation of undesired diastereomeric transition states that would lower enantiomeric excess (ee).

-

Catalyst Pocket Modulation: When derivatized, for instance by N-tosylation, the interplay between the bulky tert-butyl group and the arenesulfonyl moiety creates a well-defined chiral pocket that precisely orients the substrate for highly selective reduction.

Mechanism of Action: Metal-Ligand Bifunctional Catalysis

The prevailing mechanism for ATH catalyzed by Ru(II)-diamine complexes is a nonclassical, metal-ligand bifunctional pathway that occurs in the outer coordination sphere of the metal.[5] The substrate does not bind directly to the ruthenium center. Instead, the diamine ligand actively participates in the hydrogen transfer.

The key steps in the catalytic cycle using a formic acid/triethylamine (FA/TEA) hydrogen source are:

-

Catalyst Activation: The precatalyst, typically an η⁶-arene-Ru(II)-diamine chloride complex, reacts with formate (from the FA/TEA mixture) to eliminate chloride and form a ruthenium-formate species.

-

Decarboxylation & Hydride Formation: The formate complex undergoes decarboxylation to generate the active 16-electron ruthenium-hydride species. This is the key catalytic intermediate.

-

Outer-Sphere Complexation: The ketone substrate approaches the active catalyst and forms a six-membered pericyclic transition state through hydrogen bonding between the ketone's carbonyl oxygen and the N-H proton of the diamine ligand.

-

Concerted Hydrogen Transfer: In a concerted step, the hydride (H⁻) on the ruthenium and a proton (H⁺) from the diamine's coordinating N-H group are transferred to the carbonyl carbon and oxygen, respectively. The chirality of the diamine ligand and its steric profile dictate which enantioface of the ketone is reduced.

-

Product Release & Catalyst Regeneration: The newly formed chiral alcohol dissociates, and the 16-electron ruthenium-amido complex is regenerated. This species then reacts with another molecule of formic acid to regenerate the active ruthenium-hydride, closing the catalytic cycle.

Caption: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Application Notes

Substrate Scope & Performance

Catalyst systems derived from 3,3-dimethylbutane-1,2-diamine and its N-sulfonylated derivatives exhibit excellent activity and enantioselectivity for the reduction of a wide range of prochiral ketones. A representative, though not exhaustive, summary of performance is presented below. The data is synthesized from typical results achieved with Noyori-type catalysts employing sterically hindered diamine ligands.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%)[6] |

| 1 | Acetophenone | 1-Phenylethanol | >95 | >98 (R) |

| 2 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >95 | >97 (R) |

| 3 | 1-Indanone | 1-Indanol | >98 | 96 (R) |

| 4 | 2-Acetylfuran | 1-(2-Furyl)ethanol | >95 | 93 (R) |

| 5 | Phenyl-2-propanone | 1-Phenyl-2-propanol | >90 | >95 (R) |

| 6 | β-Tetralone | 2-Tetralol | >95 | 99 (R) |

Conditions typically involve a Ru(II) precatalyst, the (R,R)-diamine ligand derivative, and a 5:2 formic acid:triethylamine mixture in an appropriate solvent at 25-40 °C.

Field-Proven Insights & Causality

-

Choice of Hydrogen Donor: While 2-propanol with a base (e.g., KOtBu) is a viable hydrogen source, the reaction is reversible. This can lead to erosion of the product's enantiomeric excess over time, especially with extended reaction times or for substrates where the product alcohol can be readily re-oxidized. The azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) is generally preferred as the reaction is irreversible due to the evolution of CO₂, driving the reaction to completion and preserving enantiopurity.[1]

-

Solvent Effects: The choice of solvent can impact both reaction rate and enantioselectivity. Dichloromethane (DCM), ethyl acetate, and acetonitrile are commonly effective. For certain substrates, solvent choice can influence the solubility of the catalyst and substrate, affecting the homogeneity and efficiency of the reaction.

-

Catalyst Loading: Noyori-type catalysts are exceptionally efficient. Substrate-to-catalyst ratios (S/C) of 200:1 to 2000:1 are common, with higher ratios possible for highly reactive substrates.[7] For less reactive or sterically hindered ketones, a lower S/C ratio (e.g., 100:1) may be necessary to achieve full conversion in a reasonable timeframe.

-

N-Functionalization: While the parent diamine is effective, N-monosulfonylation (e.g., with p-toluenesulfonyl chloride, TsCl) to form a Ts-diamine ligand often enhances catalyst performance. The N-H proton of the sulfonamide becomes more acidic, facilitating the proton transfer step in the bifunctional mechanism and creating a more defined chiral pocket.[8]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis of (1R,2R)-N-(p-Toluenesulfonyl)-3,3-dimethylbutane-1,2-diamine

This protocol is adapted from standard procedures for the monosulfonylation of chiral 1,2-diamines.

Materials:

-

(1R,2R)-3,3-Dimethylbutane-1,2-diamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve (1R,2R)-3,3-dimethylbutane-1,2-diamine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (0.95 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. Note: Using slightly less than one equivalent of TsCl minimizes the formation of the disulfonylated product.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure monosulfonylated ligand.

Protocol 2: In-Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the ATH of an aromatic ketone.

Caption: Experimental Workflow for Asymmetric Transfer Hydrogenation.

Materials:

-

[RuCl₂(p-cymene)]₂ (metal precursor)

-

(1R,2R)-N-Ts-3,3-dimethylbutane-1,2-diamine (ligand from Protocol 1)

-

Acetophenone (substrate)

-

Formic acid/triethylamine azeotrope (5:2 molar ratio, H-donor)

-

Dichloromethane (DCM), anhydrous

-

Substrate-to-Catalyst Ratio (S/C): 200:1

Procedure:

-

Catalyst Preparation (In-Situ):

-

In a dry Schlenk flask under argon, add [RuCl₂(p-cymene)]₂ (0.0025 eq, relative to substrate).

-

Add the chiral ligand (0.005 eq, 2.2 eq relative to Ru dimer).

-

Add anhydrous DCM to dissolve the components.

-

Stir the resulting orange/red solution at room temperature for 30-60 minutes.

-

-

Transfer Hydrogenation:

-

To the pre-formed catalyst solution, add acetophenone (1.0 eq).

-

Add the formic acid/triethylamine (5:2) mixture (approx. 2-3 eq relative to substrate).

-

Stir the reaction mixture vigorously at 28 °C.

-

Monitor the reaction for completion (typically 4-24 hours) by TLC or GC analysis.

-

-

Work-up and Isolation:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude alcohol by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.

-

-

Analysis:

-

Confirm the structure and determine conversion using ¹H NMR spectroscopy.

-

Determine the enantiomeric excess (ee%) by analysis on a chiral HPLC or chiral GC column, comparing the result with a racemic standard.

-

References

-

Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts.

-